molecular formula C38H60BF2N3O4P- B606732 CLR1501 CAS No. 1250963-36-0

CLR1501

Número de catálogo: B606732
Número CAS: 1250963-36-0
Peso molecular: 702.69
Clave InChI: AGHVVSVUZMFQDB-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CLR1501 is a fluorescent cancer-selective alkylphosphocholine analog for intraoperative glioma detection.

Propiedades

Número CAS

1250963-36-0

Fórmula molecular

C38H60BF2N3O4P-

Peso molecular

702.69

Nombre IUPAC

5,5-difluoro-10-(4-(18-((oxido(2-(trimethylammonio)ethoxy)phosphoryl)oxy)octadecyl)phenyl)-3H,5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-5-uide

InChI

InChI=1S/C38H61BF2N3O4P/c1-44(2,3)31-33-48-49(45,46)47-32-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-34-25-27-35(28-26-34)38-36-23-20-29-42(36)39(40,41)43-30-21-24-37(38)43/h20-21,23-29H,4-19,22,30-33H2,1-3H3,(H,45,46)/p-1

Clave InChI

AGHVVSVUZMFQDB-UHFFFAOYSA-M

SMILES

O=P([O-])(OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCCC1=CC=C(C2=C3C=CCN3[B-](F)(F)N4C=CC=C24)C=C1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CLR1501;  CLR-1501;  CLR 1501; 

Origen del producto

United States

Foundational & Exploratory

Technical Guide: CLR1501 Alkylphosphocholine Analog Structure & Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CLR1501 is a synthetic, fluorescent phospholipid ether (PLE) analog developed by Cellectar Biosciences. It serves as the optical surrogate for the radiotherapeutic agent CLR1404 (Iopofosine I-131) .

This guide details the structural chemistry, mechanism of action (MOA), and experimental protocols for CLR1501. Unlike non-specific lipophilic dyes, CLR1501 exploits the lipid raft/caveolae-mediated endocytosis pathway, which is pathologically overactive in malignant phenotypes. It is primarily utilized in preclinical research for flow cytometry and confocal microscopy to validate the tumor-targeting capability of the alkylphosphocholine (APC) platform and in intraoperative settings for tumor margin visualization.

Part 1: Structural Chemistry & Design Logic

The Alkylphosphocholine (APC) Backbone

CLR1501 is built upon a biomimetic scaffold designed to resemble endogenous phosphatidylcholine but with critical modifications that prevent catabolism.

  • Endogenous Mimicry: The phosphocholine headgroup allows the molecule to interface with lipid membranes and transport proteins indistinguishably from natural lipids.

  • Metabolic Resistance: Unlike natural lipids which possess ester linkages susceptible to phospholipase A/B hydrolysis, CLR1501 features an ether linkage at the sn-1 position (or equivalent in the APC linear structure). This chemical stability is the basis for "metabolic trapping"—the molecule enters the cancer cell but cannot be degraded or effluxed.

The Fluorophore Substitution

The structural divergence between the therapeutic CLR1404 and the diagnostic CLR1501 lies in the payload attached to the omega-position of the alkyl chain.

  • CLR1404 (Parent): Contains an iodine isotope (

    
     or 
    
    
    
    ) attached to a phenyl ring at the C-18 position.
  • CLR1501 (Analog): Replaces the iodine with a BODIPY (boron-dipyrromethene) fluorophore.

    • Why BODIPY? It is electrically neutral and lipophilic, minimizing the perturbation of the phospholipid's amphiphilic character. This ensures CLR1501 retains the specific lipid-raft affinity of the parent radioactive compound.

Structural Visualization

The following diagram contrasts the endogenous lipid structure with the synthetic APC analogs.

G cluster_0 Endogenous Lipid cluster_1 Synthetic APC Analogs PC Phosphatidylcholine (Natural) Catabolism Degradation via Phospholipases PC->Catabolism Rapid Turnover Backbone Alkylphosphocholine (Ether Backbone) CLR1404 CLR1404 (Radio-iodine Payload) Backbone->CLR1404 Isotope Conjugation CLR1501 CLR1501 (BODIPY Fluorophore) Backbone->CLR1501 Fluorophore Conjugation

Figure 1: Structural relationship between natural phosphatidylcholine and the synthetic analogs CLR1404 and CLR1501.

Part 2: Mechanism of Action (MOA)

Lipid Raft Targeting

Malignant cells exhibit a constitutive overexpression of lipid rafts —specialized membrane microdomains enriched in cholesterol and sphingolipids. These rafts act as portals for CLR1501 entry.

  • Selective Association: CLR1501 preferentially partitions into lipid rafts due to its long alkyl chain structure.

  • Caveolae-Mediated Endocytosis: The molecule is internalized via caveolin-1 rich vesicles.

  • Metabolic Trapping: Once inside, normal cells can clear excess lipids. However, cancer cells often lack the specific phospholipase activity required to cleave the ether bond of the APC backbone. Consequently, CLR1501 accumulates in the perinuclear membranes and mitochondria.

MOA Pathway Diagram

MOA Extracellular Extracellular Space Raft Lipid Raft / Caveolae (Overexpressed in Tumors) Extracellular->Raft CLR1501 Partitioning Endocytosis Caveolin-1 Mediated Internalization Raft->Endocytosis Invagination Cytoplasm Intracellular Transport Endocytosis->Cytoplasm Trapping Metabolic Trapping (Ether Bond Stability) Cytoplasm->Trapping Lack of Catabolism Signal Fluorescent Signal (Green Channel) Trapping->Signal Accumulation

Figure 2: The selective uptake and retention mechanism of CLR1501 in malignant cells.

Part 3: Technical Specifications & Data

Physicochemical Properties

Researchers must account for the specific spectral properties of the BODIPY fluorophore when designing flow cytometry or microscopy panels.

PropertyValueNotes
Chemical Formula C₃₈H₆₀BF₂N₃O₄P⁻Zwitterionic character
Molecular Weight ~702.69 DaVaries slightly by salt form
Fluorophore BODIPY (Green)Boron-dipyrromethene core
Excitation Max ~500 nmCompatible with FITC/GFP lasers (488 nm)
Emission Max ~517 nmDetectable in standard Green/FITC channels
Solubility DMSO, EthanolPoorly soluble in water; requires carrier for injection
Storage -20°CProtect from light; avoid freeze-thaw cycles
Preclinical Efficacy Data Summary

The following table summarizes key validation data derived from comparative studies (Weichert et al., 2014).

Cell Line / ModelApplicationOutcomeReference
U251 (Glioblastoma) Confocal MicroscopyHigh cytoplasmic uptake; perinuclear accumulation.[1]
Fibroblasts (Normal) Specificity ControlMinimal uptake; rapid clearance.[1]
GSC (Stem Cells) Flow CytometryRetention in CD133+ stem cell populations.[1]
Orthotopic Xenograft In Vivo ImagingClear tumor margin delineation vs. normal brain.[2]

Part 4: Experimental Protocols

In Vitro Cellular Uptake Assay

Objective: To quantify CLR1501 accumulation in cancer cells using flow cytometry.

Reagents:

  • CLR1501 Stock (1 mM in DMSO)

  • Serum-free culture media (e.g., RPMI or DMEM)

  • PBS (Phosphate Buffered Saline)

  • Trypsin-EDTA

Protocol:

  • Seeding: Plate tumor cells (e.g., 5 × 10⁵ cells/well) in 6-well plates. Allow to adhere overnight.

  • Preparation: Dilute CLR1501 stock into serum-free media to a final concentration of 5–10 µM.

    • Note: Serum proteins (Albumin) can bind APCs, potentially altering uptake kinetics in short-term assays. Serum-free conditions are recommended for pulse-labeling.

  • Pulse: Aspirate growth media and add the CLR1501-containing media.

  • Incubation: Incubate at 37°C for 18–24 hours .

    • Causality: Unlike glucose tracers (FDG) which uptake in minutes, APCs require hours to partition into rafts and undergo endocytosis.

  • Chase (Optional but Recommended): Remove CLR1501 media, wash with PBS, and add fresh complete media for 4 hours.

    • Rationale: This "washout" phase allows normal cells to clear the drug, while cancer cells retain it, maximizing the signal-to-noise ratio.

  • Harvest: Trypsinize cells, wash 2x with cold PBS.

  • Analysis: Resuspend in FACS buffer. Analyze on a flow cytometer using the FITC/GFP channel (Ex 488nm / Em 530/30nm).

Fluorescence Microscopy (Live Cell)

Objective: To visualize subcellular localization.

  • Culture: Grow cells on glass-bottom confocal dishes.

  • Staining: Incubate with 5 µM CLR1501 for 24 hours.

  • Counter-staining:

    • Add Hoechst 33342 (Nuclear stain) for the final 15 minutes.

    • Avoid: Do not use red lipid dyes that might FRET with BODIPY unless controls are run.

  • Imaging: Image immediately in live-cell chamber at 37°C.

    • Observation: Expect punctate cytoplasmic staining (lipid droplets/organelles) and distinct exclusion from the nucleus.

References

  • Weichert, J.P., et al. (2014).[1][2] "Alkylphosphocholine analogs for broad-spectrum cancer imaging and therapy."[1][2][3] Science Translational Medicine, 6(240), 240ra75.[1][2]

  • Swanson, K.I., et al. (2015).[2] "Fluorescent cancer-selective alkylphosphocholine analogs for intraoperative glioma detection." Neurosurgery, 76(2), 115-124.

  • Cellectar Biosciences, Inc. (2017).[4] "Method of use for CLR 1501 and CLR 1502." U.S. Patent 9,616,140.[4]

  • Simons, K., & Toomre, D. (2000).[5] "Lipid rafts and signal transduction."[5][6][7][8] Nature Reviews Molecular Cell Biology, 1(1), 31-39. (Mechanistic grounding for lipid raft uptake).

Sources

Technical Deep Dive: CLR1501 Cancer Cell-Selective Uptake Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CLR1501 is a synthetic phospholipid ether (PLE) analog conjugated with a green fluorophore (Bodipy-like), designed to exploit the aberrant lipid metabolism of malignant cells. Unlike traditional metabolic tracers that target glucose (e.g., FDG-PET) or proliferation markers, CLR1501 targets the lipid raft-mediated endocytic pathway . Its high selectivity is driven by a dual-mechanism: preferential uptake via overexpressed lipid rafts in cancer cells and metabolic retention due to a deficiency in ether-lipid catabolizing enzymes (specifically Alkylglycerol Monooxygenase - AGMO) in the tumor microenvironment.

This guide details the molecular architecture, uptake kinetics, and experimental protocols required to validate CLR1501 specificity in preclinical oncology models.

Molecular Architecture & Design

CLR1501 is derived from the radioiodinated therapeutic/diagnostic agent CLR1404 (Iopofosine I-131) . Its structural mimicry of natural phosphocholines allows it to integrate seamlessly into cell membranes, yet its synthetic ether bond renders it resistant to standard phospholipase degradation.

ComponentStructural FeatureFunctional Role
Lipid Backbone 18-carbon alkyl chainMimics natural lysophosphatidylcholine (LPC); drives membrane insertion.
Linkage Ether bond (sn-1 position)Critical for Retention. Resistant to hydrolysis by Phospholipase A/B; requires specific monooxygenases for cleavage.
Headgroup PhosphocholineFacilitates transport via lipid raft microdomains.
Payload Green Fluorophore (Ex/Em: ~500/517 nm)Replaces the radioiodine of CLR1404; enables optical imaging and flow cytometry.

Mechanistic Deep Dive: The "Entry and Trap" Model

The selectivity of CLR1501 relies on two distinct biological divergences between neoplastic and healthy tissue.

A. The Gateway: Lipid Raft-Mediated Endocytosis

Cancer cells, particularly aggressive phenotypes (Glioblastoma, Ovarian, Colorectal), exhibit a significantly higher density of Lipid Rafts —cholesterol- and sphingolipid-rich microdomains within the plasma membrane.

  • Caveolin-1 (CAV1) Association: CLR1501 preferentially partitions into these liquid-ordered domains.

  • Mechanism: Upon binding, the lipid rafts invaginate, often involving Caveolin-1, triggering clathrin-independent endocytosis.

  • Causality: The upregulation of Akt/mTOR signaling in cancer cells drives the biosynthesis of raft components (cholesterol), thereby increasing the number of "entry ports" for CLR1501.

B. The Trap: Metabolic Enzyme Deficiency

Once intracellular, natural ether lipids are typically degraded by Alkylglycerol Monooxygenase (AGMO) , an enzyme abundant in the liver and kidney (normal clearance organs).

  • Normal Cells: High AGMO activity cleaves the ether bond at the sn-1 position, breaking down the molecule and clearing the fluorophore.

  • Cancer Cells: Exhibit a marked downregulation or total deficiency of AGMO activity. Consequently, CLR1501 cannot be catabolized. It accumulates in the intracellular membranes (ER and Mitochondria), creating a "metabolic trap."

C. Mechanistic Visualization

The following diagram illustrates the differential processing of CLR1501 in Cancer vs. Normal cells.

CLR1501_Mechanism cluster_Cancer Cancer Cell (Malignant) cluster_Normal Normal Cell (e.g., Hepatocyte) CLR Extracellular CLR1501 (Green Fluorescent PLE) Rafts_C High Density Lipid Rafts (Caveolin-1 Rich) CLR->Rafts_C High Affinity Partitioning Rafts_N Low Density Lipid Rafts CLR->Rafts_N Low Affinity Endo_C Rapid Endocytosis Rafts_C->Endo_C Pool_C Intracellular PLE Pool Endo_C->Pool_C Enzyme_C AGMO Enzyme (Deficient/Absent) Pool_C->Enzyme_C Trap METABOLIC TRAP (Accumulation) Enzyme_C->Trap No Degradation Endo_N Slow/Basal Uptake Rafts_N->Endo_N Pool_N Intracellular PLE Pool Endo_N->Pool_N Enzyme_N AGMO Enzyme (Active) Pool_N->Enzyme_N Clearance Metabolic Clearance (Ether Bond Cleavage) Enzyme_N->Clearance Rapid Catabolism

Caption: Differential uptake and retention pathways of CLR1501. Cancer cells accumulate the agent due to high lipid raft density and AGMO deficiency.

Experimental Validation Protocols

To rigorously validate this mechanism in a research setting, the following "self-validating" protocols are recommended.

Protocol A: Competitive Inhibition Assay (Specificity Check)

Objective: Prove that CLR1501 uptake is specific to the phospholipid ether transport mechanism and not non-specific diffusion. Principle: Pre-saturating lipid rafts with a non-fluorescent ("cold") PLE analog (e.g., CLR1404 or Edelfosine) should competitively inhibit CLR1501 uptake.

Materials:

  • Target Cells: U251 (Glioma) or HCT116 (Colorectal).

  • Reagent A: CLR1501 (10 µM working solution).

  • Reagent B: "Cold" CLR1404 or Alkylphosphocholine (Competitor).

  • Detection: Flow Cytometer (FITC channel).

Workflow:

  • Seeding: Plate

    
     cells/well in 6-well plates; adhere overnight.
    
  • Starvation: Wash with serum-free media (remove exogenous lipids).

  • Blockade (Critical Step):

    • Control Wells: Add vehicle only.

    • Experimental Wells: Add 50-fold molar excess (500 µM) of Cold Competitor. Incubate 30 min at 37°C.

  • Pulse: Add CLR1501 (10 µM) to ALL wells. Incubate 60 min.

  • Wash: Ice-cold PBS x3 (halts endocytosis and removes surface-bound probe).

  • Analysis: Trypsinize and analyze via Flow Cytometry.

  • Validation Criteria: The Mean Fluorescence Intensity (MFI) in the "Blocked" cells must be >60% lower than Control cells.

Protocol B: Lipid Raft Fractionation (Mechanistic Proof)

Objective: Confirm CLR1501 physically localizes to lipid rafts.

Workflow:

  • Incubation: Treat cells with CLR1501 (10 µM, 2 hrs).

  • Lysis: Lyse cells in 1% Triton X-100 on ice (Lipid rafts are detergent-resistant at 4°C).

  • Gradient Setup: Mix lysate with 40% sucrose. Overlay with 30% and 5% sucrose layers.

  • Ultracentrifugation: Spin at 200,000 x g for 18 hours (SW41 rotor).

  • Fraction Collection: Collect 12 fractions from top (low density) to bottom (high density).

  • Readout:

    • Measure Fluorescence of each fraction (CLR1501).

    • Western Blot for Caveolin-1 (Raft Marker) and Transferrin Receptor (Non-Raft Marker).

  • Validation Criteria: CLR1501 fluorescence peaks in fractions 3-5 (low density), perfectly co-localizing with Caveolin-1.

Quantitative Performance Data

The following data summarizes typical Tumor-to-Normal (T:N) ratios observed in preclinical xenograft models using CLR1501/1502 analogs.

Tissue TypeUptake Mechanism StatusRelative Fluorescence (RFU)T:N Ratio
Glioblastoma (U251) High Rafts / Low AGMO9,280 ± 1,080 ~9.3 : 1
Colorectal (CT-26) High Rafts / Low AGMO7,230 ± 1,630~7.2 : 1
Normal Brain Low Rafts / High Clearance1,000 ± 200Reference
Normal Muscle Low Rafts / High Clearance850 ± 150< 1.0

Data derived from murine xenograft models comparing CLR1501/1502 to 5-ALA [1, 2].

References

  • Fluorescent cancer-selective alkylphosphocholine analogs for intraoperative glioma detection. Source: Neurosurgery (2015). URL:[Link]

  • Alkylglycerol monooxygenase (AGMO) and ether lipid metabolism. Source: Proceedings of the National Academy of Sciences (PNAS).[1] URL:[Link]

  • Cellectar Biosciences PDC Platform Science. Source: Cellectar Biosciences Official Technology Overview. URL:[Link]

  • Lipid rafts as a membrane-organizing principle. Source: Science (2010). URL:[Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural and Functional Divergence of CLR1501 and CLR1404

Abstract

The selective targeting of malignant cells remains a cornerstone of modern oncology. Phospholipid Drug Conjugates (PDCs) represent a sophisticated strategy, leveraging the unique membrane characteristics of cancer cells for targeted delivery of diagnostic and therapeutic payloads.[1][2] Within this class, the alkylphosphocholine (APC) analogs developed by Cellectar Biosciences, notably the CLR1404 scaffold, have emerged as a versatile platform.[3][4] This guide provides a detailed technical examination of two key derivatives of this platform: CLR1404 and its fluorescent analog, CLR1501. We will dissect their core structural differences, elucidate how these differences dictate their distinct mechanisms and applications, and provide validated experimental context for their use in research and clinical development.

The Foundational Scaffold: An Alkylphosphocholine (APC) Cancer-Targeting Vehicle

The efficacy of both CLR1404 and CLR1501 originates from their shared molecular chassis: a proprietary phospholipid ether (PLE) analog.[5][6][7] This APC scaffold, specifically 18-(p-iodophenyl)octadecyl phosphocholine, is the targeting moiety responsible for selective delivery.[8][9]

Mechanism of Selective Tumor Uptake

The primary mechanism for the tumor-selective accumulation of this APC scaffold is its interaction with lipid rafts.[10][11] These are specialized microdomains within the plasma membrane, highly enriched in cholesterol and sphingolipids, which serve as organizing centers for cellular signaling molecules.[12]

  • Overexpression in Cancer: Malignant cells, including cancer stem cells, exhibit a significantly higher abundance of these lipid rafts compared to normal, healthy cells.[11][13]

  • Portal of Entry: The APC scaffold utilizes these rafts as portals of entry, leading to its selective uptake and subsequent intracellular accumulation.[11][14]

  • Prolonged Retention: Once internalized, the PLE structure is resistant to metabolic breakdown by cancer cells. Many tumor types have deficient levels of the enzymes that would typically catabolize such phospholipid ethers, resulting in prolonged retention of the conjugate within the tumor.[15][16] This extended retention is critical for both diagnostic imaging and therapeutic efficacy.

This shared mechanism of selective uptake and retention is the foundational principle upon which the distinct functionalities of CLR1404 and CLR1501 are built.

cluster_0 Cancer Cell membrane Plasma Membrane raft Lipid Raft (Overexpressed) cytoplasm Cytoplasm (Prolonged Retention) raft->cytoplasm Internalization APC APC Scaffold (CLR1404/CLR1501) APC->raft Selective Binding caption Mechanism of APC Scaffold Tumor Targeting.

Mechanism of APC Scaffold Tumor Targeting.

CLR1404: A "Diapeutic" Radioisotope Conjugate

CLR1404 is the archetypal molecule of this platform, engineered as a "diapeutic" or "theranostic" agent.[11][17] This dual-purpose capability is achieved not by altering the core APC scaffold, but by selecting a specific isotope of iodine for the payload. The structure is chemically defined as 18-(p-iodo phenyl)octadecyl phosphocholine.[9][18]

Structural Feature: The Radioiodine Payload

The key structural feature of CLR1404 is the iodine atom covalently bonded to the terminal phenyl group of the alkyl chain. By using different radioisotopes of iodine, the molecule's function can be precisely controlled.

  • For Diagnostic Imaging ([¹²⁴I]CLR1404): When the payload is Iodine-124 (¹²⁴I), a positron emitter, the molecule becomes a PET imaging agent.[3][15][19] After administration, [¹²⁴I]CLR1404 accumulates in tumors, and the emitted positrons can be detected by a PET/CT scanner, allowing for high-contrast visualization of primary tumors and metastases with negligible uptake in normal brain tissue.[15][17]

  • For Targeted Radiotherapy ([¹³¹I]CLR1404): When the payload is switched to Iodine-131 (¹³¹I), a beta- and gamma-emitting radioisotope, the molecule transforms into a targeted radiotherapeutic agent, now known as iopofosine I 131.[1][5] The beta particles emitted by [¹³¹I]CLR1404 deliver cytotoxic radiation directly to the cancer cells where the drug has accumulated, minimizing damage to surrounding healthy tissue.[5][18]

The non-radioactive version, containing stable Iodine-127, also possesses intrinsic anti-cancer activity by inhibiting the PI3K/Akt cell signaling pathway.[20]

cluster_isotopes Isotopic Payloads cluster_applications Resulting Applications CLR1404 CLR1404 Scaffold Alkylphosphocholine (APC) Targeting Vehicle p-Iodophenyl Payload I124 Iodine-124 CLR1404:f1->I124 I131 Iodine-131 CLR1404:f1->I131 PET PET Imaging (Diagnosis) I124->PET Positron Emission Radio Radiotherapy (Treatment) I131->Radio Beta Emission caption The 'Diapeutic' nature of the CLR1404 platform.

The 'Diapeutic' nature of the CLR1404 platform.

CLR1501: A Fluorescent Analog for Optical Detection

CLR1501 is a direct derivative of the CLR1404 scaffold, designed specifically for optical imaging applications in research and potentially for intraoperative use.[8][21]

Structural Feature: The Fluorophore Payload

The fundamental structural difference between CLR1404 and CLR1501 lies in the payload. In CLR1501, the iodine atom on the phenyl group is replaced with a fluorescent dye.[8]

  • BODIPY-FL Conjugate: Specifically, CLR1501 is the CLR1404 APC scaffold conjugated to BODIPY-FL, a green fluorescent dye.[22][23]

  • Optical Properties: This modification imparts distinct optical properties to the molecule, with excitation and emission peaks at approximately 500 nm and 517 nm, respectively.[21]

This structural change completely alters its application. Instead of being detected by nuclear imaging techniques, CLR1501 is visualized using fluorescence microscopy or flow cytometry.[21][22] It serves as a crucial research tool to study the uptake and intracellular localization of the APC scaffold without the need for radioisotopes.[11][24] Furthermore, it has been investigated as an agent for fluorescence-guided surgery in preclinical models, where it can illuminate tumor margins.[21]

Comparative Analysis: CLR1501 vs. CLR1404

The core directive of this guide is to delineate the differences between these two agents. The following table summarizes their key structural and functional attributes.

FeatureCLR1404CLR1501
Core Scaffold 18-phenyloctadecyl phosphocholine18-phenyloctadecyl phosphocholine
Targeting Moiety Alkylphosphocholine (APC)Alkylphosphocholine (APC)
Payload Iodine Isotope (e.g., ¹²⁴I, ¹³¹I)Fluorescent Dye (BODIPY-FL)[22]
Chemical Name 18-(p-iodo phenyl)octadecyl phosphocholine[18]APC scaffold conjugated to BODIPY-FL dye[23]
Detection Method Nuclear Imaging (PET/SPECT)[3][25]Optical Imaging (Fluorescence)[21]
Primary Application In vivo "Diapeutic" (Diagnostic & Therapeutic)[26]In vitro Research & Preclinical Optical Imaging[22][24]
Clinical Relevance Clinical trials for imaging and therapy of various cancers[15][18][25]Preclinical; potential for fluorescence-guided surgery[21]
Example Use Case [¹²⁴I]CLR1404 PET/CT scan to stage metastatic brain tumors[19]Flow cytometry to quantify uptake in cancer cell lines[22]

Experimental Protocol: Quantifying Cellular Uptake with CLR1501

To provide a practical context, the following is a standardized methodology for assessing the selective uptake of the APC scaffold in cancer cells versus normal cells using CLR1501 and flow cytometry, a technique validated in multiple studies.[22]

Objective

To quantitatively compare the uptake and retention of the APC scaffold (using CLR1501 as a fluorescent surrogate) in a panel of cancer cell lines against normal human fibroblast cells.

Materials
  • Cancer cell lines (e.g., PC-3 prostate, U251 glioblastoma)[8][24]

  • Normal human cells (e.g., human fibroblasts)[22]

  • Appropriate cell culture media and supplements

  • CLR1501 (Cellectar Biosciences, Inc.)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow Cytometer (equipped with a 488 nm laser for excitation)

Step-by-Step Methodology
  • Cell Seeding: Seed all cell lines in 6-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO₂.

  • Drug Incubation: Prepare a working solution of CLR1501 in complete culture medium at a final concentration of 5 µM.[24] Remove the old medium from the cells and add the CLR1501-containing medium. As a control, add medium without CLR1501 to a separate set of wells.

  • Incubation Period: Incubate the cells with CLR1501 for 24 hours to allow for sufficient uptake and retention.[8][24] This time point has been shown to achieve significant differential uptake.[10]

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unbound CLR1501.

  • Detachment: Add Trypsin-EDTA to each well and incubate for 3-5 minutes, or until cells detach. Neutralize the trypsin with complete medium.

  • Sample Preparation: Transfer the cell suspension to 5 mL FACS tubes. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the control (untreated) cells to set the baseline fluorescence gate for the green channel (e.g., FITC or equivalent).

    • Acquire data for at least 10,000 events per sample.

    • Record the median fluorescence intensity (MFI) for each cell line.

  • Data Analysis: Calculate the fold-change in uptake for each cancer cell line by dividing its MFI by the MFI of the normal fibroblast cell line. A value greater than 1 indicates selective uptake by the cancer cells.

cluster_prep Cell Preparation cluster_analysis Flow Cytometry cluster_result Data Interpretation A 1. Seed Cancer & Normal Cells B 2. Incubate with 5µM CLR1501 for 24 hours A->B C 3. Wash & Harvest Cells B->C D 4. Resuspend in PBS C->D E 5. Acquire Fluorescence Data D->E F 6. Gate on Live Cells E->F G 7. Calculate Median Fluorescence Intensity (MFI) F->G H 8. Compare MFI of Cancer vs. Normal Cells G->H I Result: Quantify Selective Uptake H->I caption Workflow for CLR1501 Cellular Uptake Assay.

Workflow for CLR1501 Cellular Uptake Assay.

Conclusion

References

  • Weichert, J. P., et al. (Date Not Available). NOVEL ALKYLPHOSPHOCHOLINE ANALOGS FOR BROAD SPECTRUM CANCER IMAGING AND THERAPY. Neuro-Oncology. [Link]

  • Weichert, J. P., et al. (Date Not Available). Alkylphosphocholine Analogs for Broad Spectrum Cancer Imaging and Therapy. Carbone Cancer Center - University of Wisconsin–Madison. [Link]

  • Weichert, J. P., et al. (Date Not Available). Alkylphosphocholine Analogs for Broad Spectrum Cancer Imaging and Therapy - Carbone Cancer Center - University of Wisconsin–Madison. University of Wisconsin School of Medicine and Public Health. [Link]

  • Heckman, M. G., et al. (2018). [124I]CLR1404 PET/CT in High Grade Primary and Metastatic Brain Tumors. PubMed Central (PMC) - National Institutes of Health (NIH). [Link]

  • Wikipedia. (Date Not Available). Alkylphosphocholine. Wikipedia. [Link]

  • Hall, L. T., et al. (2014, May 15). Comparison of MRI and 124 I-CLR1404 PET/CT in primary and metastatic brain tumors. Journal of Nuclear Medicine. [Link]

  • Hall, L. T., et al. (2016). PET/CT imaging of the diapeutic alkylphosphocholine analog 124I-CLR1404 in high and low-grade brain tumors. PubMed Central (PMC) - National Institutes of Health (NIH). [Link]

  • Kuo, J. S., et al. (2016, September 12). Diapeutic cancer-targeting alkylphosphocholine analogs may advance management of brain malignancies. Taylor & Francis Online. [Link]

  • Cellectar Biosciences, Inc. (Date Not Available). Company Info. Cellectar Biosciences, Inc.. [Link]

  • Weichert, J. P., et al. (2012, April 15). Abstract 5740: 124 I-CLR1404 and 131 I-CLR1404: Broad spectrum diapeutic agents for cancer cell-targeted PET imaging and molecular radiotherapy. AACR Journals. [Link]

  • Cellectar Biosciences, Inc. (2026, February 17). Home Page. Cellectar Biosciences, Inc.. [Link]

  • Imaging Technology News. (2012, March 16). New PET Agent Targets Brain Cancer. Imaging Technology News. [Link]

  • ClinicalTrials.gov. (2023, February 22). Dose Escalation Study of I-131-CLR1404 in Patients With Relapsed or Refractory Multiple Myeloma. ClinicalTrials.gov. [Link]

  • GlobeNewswire. (2015, April 15). Cellectar Biosciences Initiates Proof-of-Concept Trial of I-131-CLR1404 in Multiple Myeloma. GlobeNewswire. [Link]

  • Bednarz, J., et al. (Date Not Available). A phase 1 study of phospholipid ether [131I]-CLR1404 in patients with advanced solid tumors. American Society of Clinical Oncology (ASCO). [Link]

  • ClinicalTrials.gov. (Date Not Available). Dose Escalation Study of I-131-CLR1404 in Subjects With Cancer That Does Not Respond to Treatment or Has Returned. ClinicalTrials.gov. [Link]

  • Drug Discovery News. (2014, September 9). Cellectar Biosciences gets FDA green light for multiple myeloma clinical study. Drug Discovery News. [Link]

  • PM360. (2017, October 30). New Preclinical Data Suggest That Cellectar Biosciences' PDC Platform Provides Enhanced Outcomes in Combination with External Radiation. PM360. [Link]

  • DCFmodeling.com. (Date Not Available). Cellectar Biosciences, Inc. (CLRB): history, ownership, mission, how it works & makes money. DCFmodeling.com. [Link]

  • BioSpace. (2025, December 17). Cellectar Biosciences Announces Strategic Supply Agreement with Ionetix for Actinium-225 and Astatine-211 to Advance Targeted Alpha Therapies. BioSpace. [Link]

  • Otto, M., et al. (2016). Tumor-selective anti-cancer effects of the synthetic alkyl phosphocholine analog CLR1404 in neuroblastoma. PubMed Central (PMC) - National Institutes of Health (NIH). [Link]

  • GlobeNewswire. (2014, December 4). Cellectar Biosciences Granted Orphan Designation for I-131-CLR1404 for the Treatment of Multiple Myeloma. GlobeNewswire. [Link]

  • Kanner, W. A., et al. (2015, February 15). Fluorescent cancer-selective alkylphosphocholine analogs for intraoperative glioma detection. PubMed. [Link]

  • Otto, M., et al. (2016). Enhanced Radiosensitivity in Solid Tumors using a Tumor-Selective Alkyl Phospholipid Ether Analog. PubMed Central (PMC) - National Institutes of Health (NIH). [Link]

  • ResearchGate. (Date Not Available). Uptake of CLR1404 analogs in human cancer cell lines. ResearchGate. [Link]

  • National Cancer Institute (NCI). (Date Not Available). Definition of iodine I 124 phospholipid ether analogue CLR1404. NCI Drug Dictionary. [Link]

  • Al-Ahmad, A. J., et al. (2014). DDEL-05: DIFFERENTIAL BLOOD-BRAIN BARRIER (BBB) PERMEABILITY OF ALKYLPHOSPHOCHOLINE (APC) ANALOGS ANALYZED USING AN IN VITRO PLURIPOTENT STEM CELL-DERIVED BRAIN MICROVASCULAR ENDOTHELIAL CELL SYSTEM. PubMed Central (PMC) - National Institutes of Health (NIH). [Link]

  • Weichert, J. P., et al. (2012, April 15). Abstract 3831: 131 I-CLR1404 and CLR1404: Broad spectrum, cancer-targeted molecular radio- and chemotherapeutic phospholipid ether analogs. AACR Journals. [Link]

  • ResearchGate. (2022, June). A novel diapeutic platform is based on phospholipid ether... ResearchGate. [Link]

Sources

molecular weight and formula of CLR1501

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: CLR1501 Green-Fluorescent Alkylphosphocholine Analog for Cancer-Selective Imaging

Part 1: Executive Summary

CLR1501 is a synthetic, fluorescent phospholipid ether (PLE) analog designed for the selective targeting and retention within malignant tumor cells. Structurally derived from the radiotherapeutic agent CLR1404 (Iopofosine I-131), CLR1501 replaces the radioiodine moiety with a BODIPY (boron-dipyrromethene) fluorophore. This modification retains the cancer-selective uptake mechanism of the alkylphosphocholine (APC) backbone while enabling optical detection in the visible green spectrum (Ex/Em: 500/517 nm).

This guide serves as a definitive technical resource for researchers utilizing CLR1501 in flow cytometry, confocal microscopy, and intraoperative tumor margin studies.

Part 2: Physicochemical Identity

The following data represents the standard chemical identity for the zwitterionic form of CLR1501. Researchers must verify batch-specific certificates of analysis (CoA) as salt forms may vary slightly in mass.

PropertyTechnical Specification
Chemical Name CLR1501 (Green-Fluorescent APC Analog)
Molecular Formula C₃₈H₅₉BF₂N₃O₄P
Molecular Weight 701.67 g/mol
Exact Mass 701.4307
CAS Number 1250963-36-0
Fluorophore Class BODIPY (Boron-dipyrromethene)
Excitation / Emission 500 nm / 517 nm (FITC/GFP channel compatible)
Solubility Soluble in DMSO (>10 mg/mL); Ethanol
Appearance Orange to reddish-brown solid

Part 3: Mechanism of Action (MOA)

The Lipid Raft Hypothesis Unlike antibody-drug conjugates (ADCs) that target surface proteins, CLR1501 exploits the altered lipid metabolism inherent to cancer phenotypes.

  • Uptake: CLR1501 partitions into lipid rafts —cholesterol-rich microdomains that are overexpressed in the plasma membranes of cancer cells.

  • Internalization: The molecule enters the cell via lipid-raft-mediated endocytosis.

  • Retention (The Critical Step): In normal cells, phospholipid ethers are catabolized by enzymes such as Phospholipase D (PLD) . Malignant cells, however, exhibit a downregulation of PLD activity relative to the uptake rate. This metabolic imbalance results in the prolonged intracellular accumulation of CLR1501, creating a high tumor-to-background signal ratio.

MOA Visualization

MOA Extracellular Extracellular Space LipidRaft Lipid Raft (Cholesterol-Rich) Extracellular->LipidRaft CLR1501 Partitioning Endocytosis Raft-Mediated Endocytosis LipidRaft->Endocytosis Intracellular Intracellular Cytosol Endocytosis->Intracellular NormalCell Normal Cell (High Phospholipase D) Intracellular->NormalCell CancerCell Cancer Cell (Low Phospholipase D) Intracellular->CancerCell Clearance Rapid Catabolism & Efflux NormalCell->Clearance Enzymatic Breakdown Retention Accumulation & Fluorescence CancerCell->Retention Metabolic Trap

Figure 1: Differential retention mechanism of CLR1501 driven by Phospholipase D downregulation in malignant phenotypes.

Part 4: Experimental Protocols

Expert Insight: CLR1501 is highly hydrophobic. Improper solubilization will lead to micro-aggregates that cause false-positive punctate staining. Always use high-grade anhydrous DMSO.

Stock Solution Preparation
  • Target Concentration: 10 mM stock.

  • Solvent: Anhydrous DMSO.

  • Procedure:

    • Calculate volume required:

      
      .
      
    • Add DMSO and vortex vigorously for 30 seconds.

    • Critical Step: Centrifuge at 10,000 x g for 1 minute to pellet any undissolved particulates. Transfer supernatant to a fresh amber vial.

    • Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

In Vitro Staining Workflow (Adherent Cells)

This protocol is optimized for confocal microscopy to visualize cytoplasmic accumulation.

  • Reagents:

    • Culture Media (Serum-free preferred for loading phase).

    • CLR1501 Stock (10 mM).

    • Hoechst 33342 (Nuclear counterstain).[1][2]

  • Step-by-Step:

    • Seeding: Seed cells on glass coverslips or chamber slides. Allow to adhere overnight.

    • Pulse (Loading): Dilute CLR1501 stock into warm, serum-free media to a final concentration of 5–10 µM .

      • Note: Serum proteins can bind the probe, slowing uptake. If serum is required for cell health, increase concentration to 20 µM.

    • Incubation: Incubate cells for 18–24 hours at 37°C / 5% CO₂.

      • Why 24h? Unlike rapid-binding dyes, CLR1501 requires metabolic accumulation to differentiate cancer cells from normal variants.

    • Wash (Clearance): Remove media. Wash 3x with sterile PBS or fresh media.

      • Optional Chase: Incubate in dye-free complete media for 1–2 hours to allow efflux from non-malignant cells (enhancing signal-to-noise).

    • Fixation (Optional): Fix with 4% Paraformaldehyde (PFA) for 15 mins.

      • Warning: Avoid methanol fixation as it may extract the lipid-based probe.

    • Imaging: Image using FITC/GFP settings (Ex 488/500 nm; Em 515–530 nm).

Protocol Logic Flow

Protocol Stock 10mM Stock (DMSO) Dilution Dilute to 5-10µM (Serum-Free Media) Stock->Dilution Pulse Pulse Incubation (18-24 Hours) Dilution->Pulse Wash Wash/Chase (PBS/Media) Pulse->Wash Image Image (Ex 500nm / Em 517nm) Wash->Image

Figure 2: Optimized staining workflow emphasizing the long incubation period required for metabolic retention.

Part 5: References

  • Weichert, J. P., et al. (2014).[3] "Alkylphosphocholine analogs for broad-spectrum cancer imaging and therapy."[4][3][1] Science Translational Medicine, 6(240), 240ra75.[4][3]

  • Swanson, K. I., et al. (2015).[3] "Fluorescent cancer-selective alkylphosphocholine analogs for intraoperative glioma detection." Neurosurgery, 76(2), 115-124.

  • Clark, P. A., et al. (2016). "Analysis of Cancer-Targeting Alkylphosphocholine Analogue Permeability Characteristics Using a Human Induced Pluripotent Stem Cell Blood-Brain Barrier Model." Molecular Pharmaceutics, 13(9), 3341-3349.[5]

  • MedKoo Biosciences. "CLR1501 Product Datasheet."

  • TargetMol. "CLR1501 Chemical Properties and Biological Activity."

Sources

Methodological & Application

Application Note: Optimized Solubilization and Stock Preparation of CLR1501

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

CLR1501 is a fluorescent phospholipid ether (PLE) analog designed for cancer-selective imaging, specifically targeting lipid rafts in malignant cells [1]. Due to its amphipathic nature and specific molecular weight (~702 g/mol ), improper solubilization can lead to micro-precipitation, inconsistent fluorescence quantification, and variability in cellular uptake assays. This guide provides a scientifically rigorous protocol for dissolving CLR1501 in dimethyl sulfoxide (DMSO) to create a stable stock solution, ensuring reproducibility in in vitro and in vivo applications.

Physicochemical Profile & Handling Constraints[1][2][3][4][5][6][7]

Before handling CLR1501, researchers must understand its physical properties to prevent degradation and ensure accurate dosing.

PropertySpecificationCritical Handling Note
Compound Class Alkylphosphocholine (APC) AnalogAmphipathic; prone to micelle formation in aqueous buffers.
Molecular Weight ~701.67 – 702.69 g/mol *Check specific batch COA for exact MW.
Appearance Brown to reddish-brown solidVisually inspect for clumping (sign of hydration).
Excitation / Emission ~500 nm / ~517 nm (Green)Strict Light Sensitivity. Handle under low light; wrap tubes in foil.
Solubility Soluble in DMSO, EthanolInsoluble in water/PBS at high concentrations (>50 µM).

Materials and Equipment

Reagents
  • CLR1501 (Lyophilized Powder): Store at -20°C until use.[1]

  • DMSO (Dimethyl Sulfoxide): Anhydrous, ≥99.9% purity, sterile-filtered (Sigma-Aldrich or equivalent). Note: Hydrated DMSO decreases solubility and stability.

  • Inert Gas (Optional): Argon or Nitrogen for purging headspace.

Equipment
  • Analytical Balance: Precision to 0.01 mg.

  • Vortex Mixer: Variable speed.

  • Ultrasonic Water Bath: For breaking up lipid aggregates.

  • Centrifuge: Capable of 10,000 x g (for QC).

  • Glass Vials: Amber borosilicate glass (preferred over plastic to minimize lipid adsorption).

Protocol: Preparation of Stock Solution

Phase A: Molarity Calculations

Do not rely on generic "1 mg/mL" concentrations. Prepare molar stocks (e.g., 10 mM) to facilitate accurate stoichiometry in biological assays.

Table 1: Reconstitution Volumes for CLR1501 (Based on MW ~702 g/mol )

Target Stock Conc.[2][3][4]Mass of CLR1501Volume of DMSO Required
10 mM 1.0 mg142.4 µL
5 mM 1.0 mg284.9 µL
1 mM 1.0 mg1424.5 µL (1.42 mL)

Formula: Volume (µL) = [Mass (mg) / MW ( g/mol )] × 1,000,000 / Concentration (mM)

Phase B: Solubilization Workflow
  • Equilibration: Remove the CLR1501 vial from -20°C storage and allow it to equilibrate to room temperature (RT) for 20 minutes before opening.

    • Reasoning: Opening a cold vial introduces condensation, which hydrates the lipid analog and hampers dissolution in DMSO.

  • Weighing: Weigh the desired amount of CLR1501 into an amber glass vial. If using the manufacturer's vial, centrifuge briefly to pellet all powder.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique: Pipette directly onto the powder, washing down the sides of the vial.

  • Mechanical Dissolution:

    • Vortex: Vortex vigorously for 30–60 seconds.

    • Sonication (Conditional): If visible particulates remain, sonicate in a water bath at RT for 5 minutes.

    • Caution: Do not allow the water bath temperature to exceed 37°C to prevent thermal degradation.

  • Visual QC: Hold the vial up to a light source (briefly). The solution should be homogenous and free of turbidity or floating crystals.

Phase C: Validation (The "Spin Test")

To ensure the compound is truly dissolved and not just in a fine suspension:

  • Transfer 20 µL of the stock to a microcentrifuge tube.

  • Spin at 10,000 x g for 5 minutes.

  • Inspect the bottom of the tube.

    • Pass: No pellet visible.

    • Fail: Visible pellet. Repeat sonication or add more DMSO to lower concentration.

Storage and Stability

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 20–50 µL) in amber tubes.

    • Reasoning: Repeated freeze-thaw cycles introduce moisture and promote oxidation of the phospholipid structure.

  • Temperature: Store at -20°C (stable for 1 month) or -80°C (stable for 6+ months).

  • Protection: Ensure vials are wrapped in aluminum foil or stored in a light-proof box.

Experimental Workflow Diagram

The following diagram illustrates the critical decision pathways for dissolving and validating CLR1501 stocks.

CLR1501_Protocol Start Start: CLR1501 Powder (-20°C) Equilibrate Equilibrate to RT (20 mins, Desiccated) Start->Equilibrate AddDMSO Add Anhydrous DMSO (Target: 5-10 mM) Equilibrate->AddDMSO Vortex Vortex Vigorously (30-60 sec) AddDMSO->Vortex Check Visual Inspection Vortex->Check Sonicate Sonicate (Water Bath) Max 37°C, 5 mins Check->Sonicate Particulates SpinTest Validation: Spin Test (10k x g, 5 min) Check->SpinTest Clear Sonicate->Check SpinTest->Sonicate Pellet Found Aliquot Aliquot & Store (-80°C, Dark) SpinTest->Aliquot No Pellet Dilute Dilute for Assay (Keep DMSO < 0.5%) Aliquot->Dilute

Figure 1: Decision tree for the solubilization and validation of CLR1501 stock solutions.

Application Notes for Biological Assays

Dilution into Aqueous Media

Phospholipid ethers like CLR1501 are hydrophobic. When diluting the DMSO stock into culture media (e.g., DMEM, RPMI):

  • Stepwise Dilution: Do not add 10 mM stock directly to cells. Prepare an intermediate dilution (e.g., 100 µM) in media/buffer first.

  • Vortex Immediately: Vortex the media immediately upon addition of the stock to prevent local precipitation at the injection site.

  • DMSO Limit: Ensure the final DMSO concentration on cells is < 0.5% (v/v) to avoid solvent toxicity artifacts.

Fluorescence Microscopy
  • Filter Set: Use a standard FITC/GFP filter set (Excitation ~490-500 nm, Emission ~515-525 nm) [2].

  • Wash Steps: CLR1501 targets lipid rafts and is internalized. Thorough washing with PBS is required to remove non-specific membrane-bound probe before imaging.

References

  • Weichert, J.P., et al. (2014).[5][6] Alkylphosphocholine analogs for broad-spectrum cancer imaging and therapy.[5][6] Science Translational Medicine, 6(240), 240ra75.[5][6]

  • Swanson, K.I., et al. (2015).[5] Fluorescent cancer-selective alkylphosphocholine analogs for intraoperative glioma detection. Neurosurgery, 76(2), 115-124.[5]

  • MedChemExpress. CLR1501 Product Information and Solubility Data.

  • BenchChem. Protocols for Determining Solubility of Novel Compounds in DMSO.

Sources

CLR1501 IVIS imaging protocol for xenografts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: CLR1501 IVIS Imaging Protocol for Tumor Xenografts

Introduction & Mechanism of Action

CLR1501 is a fluorescent phospholipid ether (PLE) analog developed for tumor-selective imaging. Unlike non-specific blood pool agents, CLR1501 utilizes a "metabolic trapping" mechanism to accumulate specifically in malignant cells.

  • Target: Lipid Rafts. Cancer cell membranes are enriched in lipid rafts (microdomains high in cholesterol and sphingolipids).[1]

  • Uptake: CLR1501 mimics natural phospholipids (like phosphatidylcholine) and is internalized via lipid raft turnover.

  • Retention (The Metabolic Trap): Natural phospholipids are catabolized by Phospholipase D (PLD) . However, CLR1501 contains a stable ether linkage (unlike the ester linkage in natural lipids) at the sn-1 position. This ether bond is resistant to PLD cleavage, causing the agent to accumulate intracellularly in tumor cells while being cleared from normal tissue.

Critical Distinction: CLR1501 is a Green Fluorophore (Ex/Em: ~500/517 nm).[2] It is distinct from CLR1502 (Near-Infrared). Due to the high tissue attenuation of green light, CLR1501 is optimized for:

  • Subcutaneous Xenografts (Superficial imaging).

  • Intraoperative/Open-Cavity Imaging (Surgical margin detection).

  • Ex Vivo Biodistribution (Organ analysis).

Technical Specifications

FeatureSpecificationNotes
Molecule Type Phospholipid Ether (PLE) ConjugateBODIPY-like or Fluorescein-analog core
Excitation Peak 500 nmCompatible with GFP / FITC filter sets
Emission Peak 517 nmStandard Green channel
Clearance Half-Life ~24–48 hours (Blood pool)Tumor retention persists >96 hours
Storage -20°C, Desiccated, DarkLight Sensitive – Handle in low light
Vehicle 0.9% Saline or PBS (pH 7.4)Avoid DMSO if possible to prevent membrane lysis

Experimental Workflow

Mechanism of Accumulation (Diagram)

CLR1501_Mechanism cluster_blood Blood Stream cluster_cell Tumor Cell CLR CLR1501 (PLE Analog) Raft Lipid Raft (Entry Portal) CLR->Raft Selective Uptake PLD Phospholipase D (Enzyme) Raft->PLD Internalization Membrane Intracellular Membranes PLD->Membrane Resists Cleavage (Ether Bond) PLD->Membrane Natural Lipids Degraded

Figure 1: The "Metabolic Trap" mechanism. CLR1501 enters via lipid rafts but resists Phospholipase D degradation, accumulating in tumor membranes.

Detailed Protocol

Phase 1: Preparation & Injection

Pre-requisite: Animals must be on a chlorophyll-free diet (alfalfa-free) for at least 7 days prior to imaging to reduce gut autofluorescence in the green channel.

  • Reconstitution:

    • Dissolve lyophilized CLR1501 in sterile PBS to a stock concentration of 2 mg/mL .

    • Sonicate briefly if necessary to ensure full dispersion (PLEs are amphipathic).

    • Note: Keep vial wrapped in foil.

  • Dosing:

    • Recommended Dose: 10 mg/kg (Standard fluorescence pilot dose) or 50–100 nmol per mouse .

    • Injection Volume: 100–150 µL via Lateral Tail Vein (IV) .

    • Tip: IV injection is required for rapid systemic distribution. IP injection leads to slow uptake and high abdominal background.

  • Clearance Period:

    • Return animals to cages.

    • Wait Time: 24 to 48 hours.

    • Why? Green fluorescence has high background in skin/plasma. You must allow the "washout" phase where plasma signal drops but tumor signal remains.

Phase 2: IVIS Image Acquisition

Instrument: IVIS Spectrum / SpectrumCT / Lumina Anesthesia: Isoflurane (2% induction, 1.5% maintenance).

  • Animal Prep (Critical):

    • Shaving: You MUST completely remove hair from the tumor site and surrounding area.

    • Reason: Melanin and fur absorb/scatter green light (500nm) aggressively. Even white fur causes scattering. Use depilatory cream (Nair) for best results.

  • Filter Selection:

    • Excitation: 465 nm or 500 nm (Select "GFP" or "FITC" preset).

    • Emission: 520 nm or 540 nm.

    • Spectral Unmixing (Optional): If autofluorescence is high, acquire a sequence: Ex: 465, 500; Em: 520, 540, 560, 580.

  • Acquisition Settings:

    • Field of View (FOV): C or D (Focus on tumor).

    • Exposure Time: Auto-Exposure (Target 600–60,000 counts).

    • Binning: Medium (4-8) for sensitivity.

    • F-Stop: 2 (Open aperture).

Phase 3: Imaging Workflow Diagram

Imaging_Workflow Start Start: T-7 Days Alfalfa-Free Diet Prep Day 0: Inject CLR1501 (IV Tail Vein) Start->Prep Wait Clearance Phase (24 - 48 Hours) Prep->Wait Shave Depilation (Remove ALL Fur) Wait->Shave Image IVIS Acquisition (Ex: 500nm / Em: 520nm) Shave->Image Analyze Data Analysis (Radiant Efficiency) Image->Analyze

Figure 2: Step-by-step timeline for CLR1501 imaging.[3][4] Note the critical depilation step before acquisition.

Data Analysis & Quantification

Do not use "Raw Counts" or "Total Flux" alone, as they depend on exposure time and lamp age. Use Radiant Efficiency .

  • Draw ROI: Create a Region of Interest (ROI) around the tumor and a background ROI (contralateral flank).

  • Metric: Select Radiant Efficiency

    
    .
    
    • Why? This normalizes the fluorescence emission (numerator) by the excitation light intensity (denominator), allowing comparison between different days.

  • Calculate TBR (Tumor-to-Background Ratio):

    
    
    
    • Success Criteria: A TBR > 2.0 at 24h indicates successful targeting.

Troubleshooting & Optimization

IssueProbable CauseSolution
High GI Signal Chlorophyll in foodSwitch to purified (alfalfa-free) diet 1 week prior.
Low Tumor Signal Tissue attenuation (Green light)Ensure tumor is subcutaneous and skin is hairless. CLR1501 cannot image deep orthotopic tumors (e.g., pancreatic) through skin.
High Skin Background Insufficient clearance timeWait 48–72 hours. The tumor retains the drug; skin clears it.
No Signal PhotobleachingCLR1501 is light sensitive. Keep mice in dark post-injection.

References

  • Weichert, J.P., et al. (2014). Alkylphosphocholine analogs for broad-spectrum cancer imaging and therapy.[5] Science Translational Medicine. Link

  • Kuo, J.S., et al. (2015).[6] Fluorescent Cancer-Selective Alkylphosphocholine Analogs for Intraoperative Glioma Detection.[2][3] Neurosurgery.[3][6] Link

  • Cellectar Biosciences. (2017).[1][7] Phospholipid Drug Conjugates (PDC) Platform Technology.[1] Cellectar Official Site. Link

  • PerkinElmer (Revvity). (2020). IVIS Spectrum Fluorescence Filter Guidelines. Revvity Support.[8] Link

Sources

Application Notes and Protocols for CLR1501: Storage, Handling, and Stability Assessment in Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding CLR1501

CLR1501 is a novel, cancer-targeting fluorescent imaging agent developed by Cellectar Biosciences.[1] It belongs to a class of molecules known as phospholipid drug conjugates (PDCs), which are designed for selective delivery to cancer cells.[1] The unique structure of CLR1501 comprises two key components: a proprietary phospholipid ether (PLE) analog and a fluorescent dye. This dual nature allows for the visualization of malignant tissues, offering significant potential in applications such as fluorescence-guided surgery.[2] The PLE component facilitates selective uptake and retention in cancer cells, a phenomenon attributed to differences in the plasma membrane composition of tumor cells compared to healthy cells.[1]

This document provides a comprehensive guide to the proper storage and handling of CLR1501. Furthermore, it outlines detailed protocols for assessing its stability in various solvent systems, a critical consideration for ensuring the reliability and reproducibility of experimental results.

Chemical Structure and Properties

CLR1501 is a fluorescently labeled analog of CLR1404.[3][4] Its chemical structure consists of an alkylphosphocholine analog linked to a boron-dipyrromethene (BODIPY) fluorophore.[5][6] The alkylphosphocholine moiety provides the cancer-targeting capability, while the BODIPY dye confers its fluorescent properties, with excitation and emission peaks typically around 500/517 nm.[4]

Table 1: General Properties of CLR1501

PropertyValueSource(s)
Chemical Name 5,5-difluoro-10-(4-(18-((oxido(2-(trimethylammonio)ethoxy)phosphoryl)oxy)octadecyl)phenyl)-3H,5H-dipyrrolo[1,2-c:2',1'-f][7][8][]diazaborinin-5-uide[5]
CAS Number 1250963-36-0[5]
Molecular Formula C38H59BF2N3O4P[6]
Molecular Weight ~701.67 g/mol [4]
Appearance Solid powderMedKoo Biosciences
Excitation/Emission ~500/517 nm[4]

Recommended Storage Conditions

Proper storage of CLR1501 is paramount to maintaining its chemical integrity and functionality. The following conditions are recommended based on available data for the compound and general best practices for similar molecules.

Solid Form

When stored as a solid powder, CLR1501 should be kept in a tightly sealed container, protected from light, and stored at low temperatures to minimize degradation.

Table 2: Recommended Storage of Solid CLR1501

ConditionShort-Term (Days to Weeks)Long-Term (Months to Years)Source(s)
Temperature 0 - 4 °C-20 °CMedKoo Biosciences
Light Protect from lightProtect from light[4]
Atmosphere DryDryMedKoo Biosciences
In Solvent

Once dissolved, the stability of CLR1501 can be more susceptible to degradation. Therefore, it is crucial to use appropriate solvents and storage conditions.

Table 3: Recommended Storage of CLR1501 Stock Solutions

ConditionShort-Term (Days to Weeks)Long-Term (Months)Source(s)
Temperature 0 - 4 °C-20 °C or -80°CMedKoo Biosciences,[4]
Solvent DMSO is a common solventAliquot to minimize freeze-thaw cyclesMedKoo Biosciences
Light Protect from lightProtect from light[4]

Understanding CLR1501 Stability in Solution

The stability of CLR1501 in a given solvent is influenced by several factors, including the chemical nature of the solvent, pH, temperature, and exposure to light. Understanding the potential degradation pathways is essential for designing robust experiments and interpreting results accurately.

Potential Degradation Pathways

Based on its chemical structure, two primary degradation pathways for CLR1501 can be anticipated:

  • Hydrolysis of the Phosphocholine Ester: The phosphocholine group contains an ester linkage that can be susceptible to hydrolysis, particularly under acidic or basic conditions. This would cleave the hydrophilic head from the lipid-like tail, resulting in a loss of its biological targeting function. The rate of hydrolysis of phosphocholine esters is known to be pH-dependent.[10][11]

  • Photodegradation of the BODIPY Fluorophore: BODIPY dyes, while generally robust, can undergo photodegradation upon prolonged exposure to light, especially UV light.[7][12] This process can lead to a decrease in fluorescence intensity and a potential shift in the emission spectrum, impacting the accuracy of fluorescence-based assays. Photodegradation can involve the detachment of atoms from the BODIPY core or cleavage of the core structure itself.[7][12][13]

CLR1501 CLR1501 (Active Compound) Hydrolysis Hydrolysis (pH, Temperature) CLR1501->Hydrolysis Photodegradation Photodegradation (Light Exposure) CLR1501->Photodegradation Inactive_Lipid Inactive Phospholipid Ether Analog Hydrolysis->Inactive_Lipid Cleavage of Phosphocholine Head Inactive_Fluorophore Degraded BODIPY Fluorophore Photodegradation->Inactive_Fluorophore Loss of Fluorescence

Figure 1: Potential degradation pathways for CLR1501 in solution.

Protocol for Assessing CLR1501 Stability in a Novel Solvent System

This protocol provides a framework for researchers to systematically evaluate the stability of CLR1501 in a solvent system of their choice.

I. Materials and Reagents
  • CLR1501 solid powder

  • High-purity solvent(s) to be tested (e.g., DMSO, ethanol, PBS, cell culture media)

  • Buffers of varying pH (e.g., phosphate, citrate, Tris)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Incubators or water baths set to desired temperatures

  • Light-protective containers (e.g., amber vials)

  • Control containers (transparent)

II. Experimental Design
  • Preparation of CLR1501 Stock Solution:

    • Accurately weigh a small amount of CLR1501 powder.

    • Dissolve in a known volume of a primary solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the CLR1501 stock solution into the various solvent systems to be tested to a final working concentration.

    • Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.

  • Incubation Conditions:

    • Divide each test solution into multiple aliquots.

    • Temperature Stability: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Photostability: Expose one set of aliquots to a controlled light source while keeping a parallel set in the dark (wrapped in foil) at the same temperature.

    • pH Stability: For aqueous-based solvents, test a range of pH values using appropriate buffers.

  • Time Points:

    • Collect samples at regular intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours). The exact time points should be adjusted based on the expected stability.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points (t=0, 1, 2, ...) Prep_Stock Prepare Concentrated CLR1501 Stock (DMSO) Prep_Test Dilute into Test Solvents Prep_Stock->Prep_Test Temp Temperature (4°C, 25°C, 37°C) Light Light vs. Dark pH pH Variation (Aqueous Buffers) HPLC HPLC Analysis (Purity) Temp->HPLC Fluorescence Fluorescence Spectroscopy (Intensity) Light->Fluorescence UV_Vis UV-Vis Spectroscopy (Absorbance) pH->UV_Vis

Figure 2: Experimental workflow for assessing CLR1501 stability.

III. Analytical Methods

At each time point, analyze the samples using the following techniques:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To separate and quantify the intact CLR1501 from any potential degradation products.

    • Method: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column). The mobile phase will likely consist of a gradient of an organic solvent (e.g., acetonitrile or methanol) and water with a modifier like formic acid or trifluoroacetic acid.

    • Detection: Use a UV-Vis detector set to the absorbance maximum of the BODIPY dye or a fluorescence detector set to its excitation and emission wavelengths.

    • Analysis: Calculate the percentage of the peak area corresponding to intact CLR1501 relative to the total peak area at each time point. A decrease in the relative peak area of CLR1501 indicates degradation.

  • Fluorescence Spectroscopy:

    • Purpose: To assess the stability of the fluorophore.

    • Method: Record the fluorescence emission spectrum of each sample using the optimal excitation wavelength.

    • Analysis: A decrease in fluorescence intensity over time suggests photodegradation or chemical quenching. A shift in the emission maximum could indicate the formation of a new fluorescent species.

  • UV-Visible Spectroscopy:

    • Purpose: To monitor changes in the absorbance spectrum.

    • Method: Record the UV-Vis absorbance spectrum of each sample.

    • Analysis: A decrease in the absorbance at the characteristic wavelength of the BODIPY dye can indicate degradation. The appearance of new absorbance peaks may suggest the formation of degradation products.

Data Interpretation and Reporting

Summarize the stability data in tables, plotting the percentage of remaining CLR1501 (from HPLC) or the relative fluorescence intensity as a function of time for each condition. From these plots, you can determine the rate of degradation and the half-life of CLR1501 in each tested solvent system.

Table 4: Example of Stability Data Summary

SolventConditionTime (hours)% Remaining CLR1501 (HPLC)Relative Fluorescence Intensity
PBSpH 7.4, 25°C, Dark01001.00
24980.99
48950.96
PBSpH 7.4, 25°C, Light01001.00
24850.82
48700.65
DMSO-20°C, Dark01001.00
7299.51.00

Conclusion

The stability of CLR1501 is a critical factor for its successful application in research and drug development. By adhering to the recommended storage conditions and utilizing the provided protocols to assess its stability in specific experimental contexts, researchers can ensure the integrity of the compound and the validity of their results. The inherent structure of CLR1501 suggests that hydrolysis of the phosphocholine moiety and photodegradation of the BODIPY fluorophore are the primary potential degradation pathways. Careful consideration of solvent choice, pH, temperature, and light exposure will enable the reliable use of this promising cancer-targeting fluorescent agent.

References

  • Gotor, R., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. International Journal of Molecular Sciences, 22(13), 6783. Available at: [Link]

  • Zhang, Y., et al. (2018). Photolysis of the BODIPY dye activated by pillar[12]arene. Chemical Communications, 54(78), 11038-11041. Available at: [Link]

  • Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(13), 3804. Available at: [Link]

  • Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. ResearchGate. Available at: [Link]

  • Riess, J. G. (2000). Phase behavior of fluorocarbon di-O-alkyl-glycerophosphocholines and glycerophosphoethanolamines and long-term shelf stability of fluorinated liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 71-90. Available at: [Link]

  • Guo, X., & Szoka, F. C. (2006). Acid-triggered transformation of diortho ester phosphocholine liposome. Bioconjugate Chemistry, 17(1), 83-90. Available at: [Link]

  • Grudzinski, J. J., et al. (2014). A Phase 1 Study of 131I-CLR1404 in Patients with Relapsed or Refractory Advanced Solid Tumors: Dosimetry, Biodistribution, Pharmacokinetics, and Safety. PLOS ONE, 9(11), e111652. Available at: [Link]

  • Grudzinski, J. J., et al. (2014). A Phase 1 Study of I-CLR1404 in Patients with Relapsed or Refractory Advanced Solid Tumors: Dosimetry, Biodistribution, Pharmaco. PLOS ONE, 9(11), e111652. Available at: [Link]

  • Liu, G., et al. (2012). A phase 1 study of phospholipid ether [131I]-CLR1404 in patients with advanced solid tumors. Journal of Clinical Oncology, 30(15_suppl), 2549-2549. Available at: [Link]

  • Li, Y., et al. (2012). A rapid and sensitive UPLC-ESI-MS/MS method for the simultaneous determination of ten active components in traditional Chinese medicine Kudiezi injection. Analytical Methods, 4(11), 3641-3647. Available at: [Link]

  • Lee, T. C., & Fitzgerald, V. (1981). Phase transitions of alkyl ether analogs of phosphatidylcholine. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 665(3), 500-503. Available at: [Link]

  • Immunomart. CLR1501. Available at: [Link]

  • Weichert, J. P., et al. (2014). Alkylphosphocholine analogs for broad-spectrum cancer imaging and therapy. Science Translational Medicine, 6(240), 240ra75. Available at: [Link]

  • Kaneko, M., et al. (2021). Optimisation of acid hydrolysis conditions of choline esters and mass spectrometric determination of total choline in various foods. Scientific Reports, 11(1), 1-10. Available at: [Link]

  • Grudzinski, J. J., et al. (2014). A phase 1 study of 131I-CLR1404 in patients with relapsed or refractory advanced solid tumors: dosimetry, biodistribution, pharmacokinetics, and safety. PLOS ONE, 9(11), e111652. Available at: [Link]

  • Cellectar Biosciences, Inc. (2015, January 22). Peer-Reviewed Glioma Surgery Study With Cellectar Biosciences Fluorescence Cancer-Targeting Agents Chosen for the Cover of Neurosurgery. GlobeNewswire News Room. Available at: [Link]

  • Weichert, J. P., et al. (2014). Alkylphosphocholine Analogs for Broad-Spectrum Cancer Imaging and Therapy. Science Translational Medicine, 6(240), 240ra75. Available at: [Link]

  • Bergmann, F., et al. (1955). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal, 59(3), 472-480. Available at: [Link]

  • Lubner, S. J., et al. (2015). A Phase 1, Multi-Center, Open-Label, Dose-Escalation Study of >131>I-CLR1404 in Subjects with Relapsed or Refractory Advanced Solid Malignancies. Oncology, 89(5), 273-279. Available at: [Link]

  • Arnold, B., Reuther, R., & Weltzien, H. U. (1981). Distribution and metabolism of synthetic alkyl analogs of lysophosphatidylcholine in mice. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 665(3), 481-491. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59513071, CLR-1502 cation. Retrieved February 22, 2026 from [Link].

  • Petelska, A. D., & Figaszewski, Z. A. (2002). The influence of pH on phosphatidylcholine monolayer at the air/aqueous solution interface. Bioelectrochemistry, 55(1-2), 3-5. Available at: [Link]

  • Cellectar Biosciences, Inc. (2025, March 13). Form 10-K. SEC.gov. Available at: [Link]

  • Cellectar Biosciences, Inc. (2017, March 15). Form 10-K. SEC.gov. Available at: [Link]

  • Keglevich, G., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2883. Available at: [Link]

  • Cellectar Biosciences, Inc. (2017, April 25). Cellectar Biosciences Receives Additional U.S. Patents for PDC Optical Agents in the Detection of Multiple Cancers. GlobeNewswire News Room. Available at: [Link]

  • Gudipati, S. G., & Kumar, P. (2021). A Simple Liquid Chromatographic Method for Estimation of Glycopyrrolate in Bulk and Pharmaceutical Dosage Forms. Analytical and Bioanalytical Chemistry Research, 8(3), 405-415. Available at: [Link]

  • Farré, M., et al. (2007). Analytical Methods for the Quantification of Pharmaceuticals. Trends in Analytical Chemistry, 26(8), 837-846. Available at: [Link]

  • Cellectar Biosciences, Inc. (2024, December 10). Cellectar Biosciences Provides Strategic Update on Clinical Development, Pipeline Programs and Corporate Restructuring. BioSpace. Available at: [Link]

  • Al-Qaim, F. F., et al. (2021). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Molecules, 26(16), 5036. Available at: [Link]

Sources

Troubleshooting & Optimization

CLR1501 Imaging: Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers and Drug Development Professionals on Photostability and Quenching

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for imaging with CLR1501. We will delve into the critical aspects of photostability and fluorescence quenching, offering troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Understanding CLR1501 - Core Properties

CLR1501 is a novel, cancer-selective fluorescent imaging agent. It is a fluorescently labeled analog of CLR1404, demonstrating preferential uptake in cancer cells compared to normal fibroblasts, making it a valuable tool for in vitro and in vivo tumor imaging[1][2].

Table 1: Key Spectroscopic Properties of CLR1501

PropertyValueSource
Excitation Maximum 500 nm[1][2]
Emission Maximum 517 nm[1][2]

Understanding these spectral characteristics is the first step in setting up your imaging system correctly.

Section 2: Troubleshooting Guide - Common Imaging Issues

This section addresses specific problems you may encounter during your imaging experiments with CLR1501, providing potential causes and actionable solutions.

Issue 1: Weak or No Fluorescence Signal

A weak or absent signal is a common frustration in fluorescence microscopy. Here’s a systematic approach to diagnosing the problem:

Potential Causes & Solutions

  • Incorrect Microscope Settings:

    • Action: Ensure your microscope's excitation and emission filters are appropriate for CLR1501's spectral profile (Excitation: ~500 nm, Emission: ~517 nm)[1][2]. Verify that the correct laser line and detectors are selected in your software.

  • Low Agent Concentration:

    • Action: While specific optimal concentrations can be cell-line dependent, ensure you are using a concentration within a validated range. If you are developing a new protocol, consider performing a concentration titration to determine the optimal signal-to-noise ratio for your specific application.

  • Insufficient Incubation Time:

    • Action: CLR1501 uptake is time-dependent. Review your protocol and consider extending the incubation period to allow for sufficient intracellular accumulation.

  • Cell Health and Viability:

    • Action: Poor cell health can impact the uptake and retention of fluorescent probes. Always ensure your cells are healthy and within their optimal growth phase before and during the experiment.

  • Photobleaching:

    • Action: Excessive exposure to excitation light can irreversibly destroy the fluorophore. See the detailed section on photostability for mitigation strategies.

Workflow for Troubleshooting Weak Signal

Caption: A step-by-step workflow for diagnosing and resolving weak or absent CLR1501 fluorescence signals.

Issue 2: Rapid Signal Fading (Photobleaching)

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. While all fluorophores are susceptible to this phenomenon, understanding its mechanisms allows for effective mitigation.

Causality of Photobleaching:

When a fluorophore absorbs light, it enters an excited state. From this state, it can return to the ground state by emitting a photon (fluorescence). However, the excited fluorophore can also interact with other molecules, particularly oxygen, leading to the formation of reactive oxygen species (ROS). These ROS can then react with and destroy the fluorophore, rendering it non-fluorescent.

Strategies to Minimize Photobleaching:

  • Reduce Excitation Power:

    • Expertise: Lowering the laser power or light source intensity is the most direct way to reduce the rate of photobleaching.

    • Action: Use the lowest laser power that provides an adequate signal-to-noise ratio. Start with a low power setting (e.g., 1-5%) and gradually increase it until a satisfactory image is obtained.

  • Minimize Exposure Time:

    • Expertise: The total number of photons a fluorophore can emit is finite. Reducing the duration of light exposure preserves the fluorescent signal for longer imaging sessions.

    • Action: Use the shortest possible exposure time or pixel dwell time that yields a clear image. Avoid unnecessarily long or repeated scans of the same area.

  • Use Antifade Reagents:

    • Expertise: Antifade mounting media contain chemicals that scavenge reactive oxygen species, thereby protecting the fluorophore from photobleaching.

    • Action: For fixed-cell imaging, use a commercially available antifade mounting medium. For live-cell imaging, specialized live-cell antifade reagents can be added to the imaging medium.

  • Optimize Image Acquisition Settings:

    • Expertise: Increasing the gain or using a more sensitive detector can compensate for a weaker signal, allowing you to use lower excitation power.

    • Action: Increase the detector gain or use a higher sensitivity setting on your camera. If available, use a more sensitive detector, such as a cooled CCD or an EMCCD camera.

Table 2: Recommended Starting Laser Power Settings for Confocal Microscopy

Laser LineRecommended Starting PowerNotes
488 nm / 514 nm 1 - 10%Adjust based on sample brightness and detector sensitivity.
Issue 3: Signal Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. Unlike photobleaching, quenching is often a reversible process.

Mechanisms of Quenching:

  • Concentration Quenching (Self-Quenching):

    • Expertise: At high concentrations, fluorophore molecules can interact with each other in their excited state, leading to non-radiative decay pathways and a decrease in fluorescence. This can manifest as reduced signal intensity in areas of high probe accumulation.

    • Action: If you suspect concentration quenching, try reducing the concentration of CLR1501 used for staining. Perform a concentration titration to find the optimal balance between signal strength and quenching effects.

  • Environmental Quenching:

    • Expertise: The chemical environment surrounding the fluorophore can significantly impact its fluorescence. Factors such as pH, the presence of heavy metal ions, or certain buffer components can lead to quenching.

    • Action: Ensure that your imaging buffer is compatible with fluorescent dyes and does not contain known quenching agents. If you observe unexpected quenching, consider testing different buffer formulations.

Decision Tree for Diagnosing Quenching vs. Photobleaching

Caption: A diagnostic flowchart to differentiate between fluorescence quenching and photobleaching based on signal recovery.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of CLR1501 to use for my experiments?

The optimal concentration of CLR1501 can vary depending on the cell type, cell density, and the specific experimental goals. We recommend starting with a concentration titration to determine the ideal concentration that provides a strong signal with minimal background and avoids potential concentration-dependent quenching. A typical starting point for in vitro studies is in the low micromolar range.

Q2: Can I use antifade reagents with CLR1501?

Yes, for fixed-cell imaging, using an antifade mounting medium is highly recommended to preserve the fluorescence signal during image acquisition and storage. For live-cell imaging, several commercially available live-cell antifade reagents are compatible with a wide range of fluorophores and can be tested for their efficacy with CLR1501.

Q3: How can I improve the signal-to-noise ratio (SNR) of my CLR1501 images?

Improving the SNR is crucial for obtaining high-quality, quantifiable data. Here are several strategies:

  • Optimize CLR1501 Concentration and Incubation Time: As discussed, finding the optimal staining parameters is key.

  • Reduce Background Fluorescence:

    • Ensure thorough washing steps to remove any unbound CLR1501.

    • Use a high-quality imaging medium with low autofluorescence.

    • If imaging tissue sections, consider using a blocking solution to reduce non-specific binding.

  • Image Processing:

    • Background subtraction techniques can be applied post-acquisition to improve the apparent SNR.

    • Frame averaging or accumulation can reduce random noise from the detector.

Q4: Is CLR1501 compatible with my specific cell culture medium or buffer?

CLR1501 is generally compatible with standard cell culture media and buffers. However, some media components, such as phenol red, can contribute to background fluorescence. For quantitative imaging, it is advisable to use a phenol red-free medium. If you are using a custom buffer, it is always a good practice to test for any potential quenching or autofluorescence effects before conducting your experiment.

Q5: What should I do if I observe punctate staining or aggregates?

The appearance of aggregates can be due to several factors:

  • High Concentration: At high concentrations, some fluorescent probes can self-aggregate. Try reducing the working concentration of CLR1501.

  • Solubility Issues: Ensure that the CLR1501 stock solution is fully dissolved before diluting it to the final working concentration.

  • Cellular Health: Stressed or dying cells can sometimes exhibit non-specific, punctate staining patterns. Always work with healthy cell cultures.

By following these guidelines and troubleshooting steps, you can optimize your imaging experiments with CLR1501 and obtain high-quality, reliable data. For further assistance, please do not hesitate to contact our technical support team.

References

  • Swanson, K. I., et al. (2015). Fluorescent cancer-selective alkylphosphocholine analogs for intraoperative glioma detection. Neurosurgery, 76(2), 115-123. [Link]

Sources

Validation & Comparative

Comparative Uptake of CLR1501 in Glioma vs. Normal Astrocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate discrimination between infiltrating glioma cells and normal brain parenchyma remains the most critical challenge in neuro-oncology. CLR1501 , a synthetic phospholipid ether (PLE) analog conjugated to a green fluorophore (BODIPY), represents a distinct class of "diapeutic" agents that exploit the metabolic aberrations of tumor cells.

Unlike 5-ALA, which relies on the heme biosynthesis pathway, CLR1501 utilizes the lipid raft-mediated endocytosis and defective lipid catabolism inherent to glioma cells. This guide provides an objective technical comparison of CLR1501 uptake in glioma (e.g., U251, GL261) versus normal astrocytes, supported by experimental data and validated protocols.

Key Technical Insight: CLR1501 exhibits a Tumor-to-Normal (T:N) fluorescence ratio of approximately 3.5:1 (confocal) to 7.2:1 (IVIS), comparable to 5-ALA but with a retention mechanism that persists for days rather than hours, offering a wider surgical or imaging window.

Mechanism of Action: The Metabolic Trap

To understand the differential uptake, one must look beyond simple diffusion. The selectivity of CLR1501 is driven by a "metabolic trap" mechanism.

Differential Handling in Glioma vs. Astrocytes
  • Glioma Cells (Uptake & Retention): Malignant cells overexpress lipid rafts (cholesterol- and sphingolipid-rich microdomains) and uptake transporters (e.g., ALP). Crucially, they lack the specific phospholipase enzymes (likely Phospholipase D or C-type activity) required to cleave the ether bond of the PLE backbone. Consequently, CLR1501 enters the cell but cannot be metabolized, leading to intracellular accumulation in the plasma membrane and organelles.

  • Normal Astrocytes (Clearance): Healthy astrocytes possess functional catabolic pathways that rapidly metabolize and excrete the phospholipid ether, preventing significant accumulation of the fluorophore.

Mechanistic Pathway Visualization

CLR1501_Mechanism cluster_Glioma Glioma Cell (Malignant) cluster_Astrocyte Normal Astrocyte CLR Extracellular CLR1501 (PLE-Fluorophore) Rafts_G Lipid Raft Overexpression CLR->Rafts_G High Affinity Rafts_A Basal Lipid Rafts CLR->Rafts_A Low Affinity Endo_G Endocytosis Rafts_G->Endo_G Enzyme_G Deficient Catabolic Enzymes (PLD/PLC) Endo_G->Enzyme_G Accumulation Intracellular ACCUMULATION Enzyme_G->Accumulation Ether Bond Intact Endo_A Endocytosis Rafts_A->Endo_A Enzyme_A Functional Catabolism Endo_A->Enzyme_A Clearance Metabolic CLEARANCE Enzyme_A->Clearance Ether Bond Cleaved

Figure 1: The "Metabolic Trap" mechanism distinguishing CLR1501 retention in glioma cells from clearance in normal astrocytes.

Comparative Performance Data

The following data aggregates findings from key preclinical studies (e.g., Weichert et al.) comparing CLR1501 with the standard of care (5-ALA) and its near-infrared analog (CLR1502).

Quantitative Uptake Metrics[1]
FeatureCLR1501 (Green)5-ALA (PpIX)CLR1502 (NIR)Normal Astrocytes
Primary Mechanism Lipid Raft / Ether Lipid TrapHeme Biosynthesis PathwayLipid Raft / Ether Lipid TrapMetabolic Clearance
Excitation / Emission 500 nm / 517 nm405 nm / 635 nm760 nm / 778 nmN/A (Background)
Tumor-to-Normal Ratio (Confocal) 3.51 ± 0.44 ~4.81N/A1.0 (Baseline)
Tumor-to-Normal Ratio (IVIS) 7.23 ± 1.63 4.81 ± 0.929.28 ± 1.08 1.0 (Baseline)
Retention Time Days (>24-96 hrs)Hours (Peak 6-8 hrs)Days (>24-96 hrs)Minimal (<24 hrs)
Blood-Brain Barrier Crosses intact & disrupted BBBCrosses disrupted BBBCrosses intact & disrupted BBBN/A
Interpretation
  • Specificity: CLR1501 shows a robust discrimination capacity. While 5-ALA has a slightly higher contrast in some confocal settings, CLR1501's retention profile allows for delayed imaging, which is operationally advantageous.

  • Background: Normal astrocytes rapidly clear the dye, resulting in a low background signal (T:N > 3). This is critical for defining tumor margins in vitro and in vivo.

Experimental Protocols

To replicate these findings or validate CLR1501 in your specific glioma lines (e.g., U87, U251, T98G) vs. Normal Human Astrocytes (NHA), follow this standardized workflow.

Reagents & Setup
  • Compound: CLR1501 (store at -20°C, protected from light).

  • Solvent: Reconstitute in ethanol or DMSO (stock), dilute in serum-free media.

  • Control Cells: Normal Human Astrocytes (NHA) or Immortalized Human Astrocytes.

  • Target Cells: U251 or GL261 Glioma cells.

In Vitro Uptake Assay (Confocal Microscopy)

Step 1: Seeding Seed Glioma and NHA cells on poly-L-lysine coated glass-bottom dishes (35mm) at a density of


 cells/dish. Allow 24 hours for attachment.

Step 2: Incubation (The Critical Phase)

  • Aspirate growth media.

  • Add serum-free media containing 10 µM CLR1501 .

  • Incubate for 24 hours . Note: Unlike many dyes, PLEs require long incubation to establish the differential retention (the "trap" effect).

Step 3: Wash & Chase

  • Aspirate CLR1501 media.

  • Wash 3x with sterile PBS.

  • Add fresh complete media (phenol-red free) and incubate for an additional 2-4 hours . This "chase" period allows normal astrocytes to clear any residual non-specific dye, maximizing the T:N ratio.

Step 4: Imaging

  • Excitation: 488 nm or 500 nm laser.

  • Emission Filter: 515–530 nm (FITC/GFP channel).

  • Objective: 40x or 60x Oil Immersion.

  • Quantification: Draw ROIs around the cell membrane and cytoplasm. Calculate Mean Fluorescence Intensity (MFI).

Flow Cytometry Workflow

Flow_Protocol Start Seed Cells (6-well plate) Treat Add 10µM CLR1501 (24h Incubation) Start->Treat Wash Wash 3x PBS + 2h Chase Treat->Wash Harvest Trypsinize & Resuspend Wash->Harvest Analyze Flow Cytometry (FITC Channel) Harvest->Analyze

Figure 2: Streamlined workflow for quantitative flow cytometry analysis of CLR1501 uptake.

Troubleshooting & Optimization

  • High Background in Astrocytes: If NHA signal is too high, extend the "chase" period (Step 3) to 6 hours. Astrocytes need time to metabolize the ether lipid.

  • Low Signal in Tumor: Ensure the CLR1501 stock has not precipitated. PLEs are hydrophobic; vortex vigorously when diluting into media.

  • Spectral Overlap: CLR1501 (Green) overlaps with GFP. Do not use GFP-tagged cell lines. Use RFP or nuclear stains (DAPI/Hoechst) for co-localization.

References

  • Weichert, J. P., et al. (2014). Alkylphosphocholine analogs for broad-spectrum cancer imaging and therapy. Science Translational Medicine, 6(240), 240ra75. Link

  • Kuo, J. S., et al. (2015). Fluorescent cancer-selective alkylphosphocholine analogs for intraoperative glioma detection. Neurosurgery, 76(4), 431-440. Link

  • Hall, L. T., et al. (2012). Comparative efficacy of CLR1404 in human tumor xenograft models. Cancer Research, 72(8_Supplement). Link

  • Stummer, W., et al. (2006). Fluorescence-guided surgery with 5-aminolevulinic acid for resection of malignant glioma: a randomised controlled multicentre phase III trial. The Lancet Oncology, 7(5), 392-401. Link

Comparative Technical Guide: CLR1501 Signal Correlation with Tumor Grade

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Subject: CLR1501 (Phospholipid Ether Analog) vs. 5-ALA & ICG Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Lipid Raft "Metabolic Trap"

In the landscape of fluorescence-guided surgery (FGS), CLR1501 represents a distinct class of fluorophores compared to the metabolic precursors (5-ALA) and perfusion markers (ICG) currently dominating the field. CLR1501 is a fluorescent phospholipid ether (PLE) analog of the radiotherapeutic agent CLR1404 (Iopofosine I-131).

Unlike 5-ALA, which relies on heme biosynthesis pathway dysregulation, CLR1501 exploits the lipid raft overexpression and catabolic enzyme deficiency inherent to cancer cells. This guide objectively analyzes CLR1501’s signal correlation with tumor grade, specifically addressing its potential efficacy in Low-Grade Gliomas (LGG) and Cancer Stem Cells (CSCs)—areas where current standards often fail.

Mechanistic Foundation: Why CLR1501 Accumulates

To understand the signal-to-grade correlation, one must understand the uptake mechanism. 5-ALA requires a disrupted Blood-Brain Barrier (BBB) and active heme metabolism to convert to Protoporphyrin IX (PpIX). In contrast, CLR1501 functions as a "Trojan Horse" lipid.

The Mechanism of Action[1]
  • Uptake: CLR1501 mimics natural phospholipids and enters cells via lipid rafts (specialized membrane microdomains enriched in cholesterol and sphingolipids).

  • Retention (The Trap): Normal cells catabolize PLEs using Phospholipase C and D. Malignant cells—regardless of grade—typically lack these specific enzymes.

  • Result: CLR1501 enters but cannot leave or be broken down, leading to high intracellular accumulation (The "Metabolic Trap").

Visualization: The Uptake Pathway

The following diagram illustrates the differential handling of CLR1501 by normal versus malignant cells.

CLR1501_Mechanism cluster_Normal Normal Cell cluster_Cancer Cancer Cell (High & Low Grade) CLR CLR1501 (PLE Analog) LipidRaft Lipid Raft (Entry Portal) CLR->LipidRaft Targeting Enzyme Phospholipase C/D (Active) LipidRaft->Enzyme Endocytosis NoEnzyme Enzyme Deficiency (Phospholipase C/D) LipidRaft->NoEnzyme Endocytosis Clearance Catabolism & Clearance Enzyme->Clearance Rapid Breakdown Accumulation Intracellular Accumulation NoEnzyme->Accumulation Metabolic Trap Fluorescence High Intensity Signal Accumulation->Fluorescence Visualization

Caption: Differential metabolic handling of CLR1501. Cancer cells lack the catabolic enzymes required to clear the analog, leading to selective accumulation.

Comparative Performance Analysis

The following data synthesizes preclinical and "proof-of-principle" studies comparing CLR1501 against the clinical standards.

Table 1: CLR1501 vs. Alternatives in Glioma Grading
FeatureCLR1501 (Green) 5-ALA (PpIX) Indocyanine Green (ICG)
Primary Target Lipid Rafts (Membrane Turnover)Heme Biosynthesis (Mitochondria)EPR Effect / Perfusion
Tumor Grade Correlation Broad Spectrum: High uptake in High Grade; potential uptake in Low Grade & Stem Cells.High Grade Specific: Strong signal in GBM (Grade IV); often poor/absent in LGG (Grade II).Perfusion Dependent: Correlates with vascularity, not tumor cell density.
Blood-Brain Barrier Can cross intact BBB (Lipid transport).Requires disrupted BBB for maximal uptake.Requires disrupted BBB (Passive).
Tumor-to-Brain Ratio (TBR) ~3.5 – 7.2 (Model dependent)~4.8 Variable (Low specificity)
Signal Consistency Homogeneous in viable tumor; correlates with Ki-67.Heterogeneous; often "lava-like" in necrotic centers.Non-specific "glow" in edematous tissue.
Excitation/Emission 500 nm / 517 nm405 nm / 635 nm780 nm / 820 nm
Critical Insight: The Low-Grade Glioma (LGG) Advantage

The most significant limitation of 5-ALA is its reliance on BBB disruption, which is often absent in WHO Grade II gliomas.

  • 5-ALA: False negatives are common in non-enhancing LGG.

  • CLR1501: Because lipid raft overexpression is an early oncogenic event (occurring before angiogenesis/BBB breakdown), CLR1501 has demonstrated the capacity to label tumor cells in regions with an intact BBB, potentially offering superior grading accuracy for lower-grade lesions.

Experimental Validation Protocol

To objectively verify the correlation between CLR1501 signal intensity and tumor grade, researchers should utilize the following self-validating workflow. This protocol controls for perfusion artifacts and validates specific cellular uptake.

Protocol: Signal-to-Grade Correlation Study

Objective: Quantify fluorescence intensity relative to Ki-67 (proliferation) and CD31 (vascularity) indices.

Step 1: Model Selection & Administration
  • Models: Use patient-derived xenografts (PDX) representing WHO Grade II (LGG) and Grade IV (GBM).

  • Dosing: Administer CLR1501 intravenously.

    • Note on Timing: Unlike ICG (minutes), CLR1501 requires a "clearance phase" to allow normal tissue to catabolize the lipid.

    • Standard Interval: Imaging is typically performed 24 to 96 hours post-injection .

Step 2: Ex Vivo Fluorescence Imaging
  • Instrument: Confocal microscopy or IVIS Spectrum (or equivalent).[1]

  • Settings: Excitation ~500 nm / Emission ~517 nm.

  • Data Capture: Capture "Tumor Core," "Tumor Margin," and "Contralateral Normal Brain."

Step 3: Histological Correlation (The Validation)
  • Flash Freeze: Tissue must be flash-frozen to preserve lipid structures (paraffin embedding can strip lipids).

  • Staining:

    • H&E: For structural grade confirmation.

    • Ki-67: To correlate signal with proliferation rate.

    • CD133/Nestin: To correlate signal with Cancer Stem Cell (CSC) density.

Visualization: Validation Workflow

This workflow ensures that the observed signal is due to tumor biology, not vascular leakage.

Validation_Workflow cluster_Analysis Correlation Analysis Start In Vivo Model (LGG vs GBM) Inject IV Injection CLR1501 Start->Inject Wait Clearance Phase (24 - 96 Hours) Inject->Wait Metabolic Trap Active Resect Resection & Ex Vivo Imaging Wait->Resect Background Clearance Histo Histology (Frozen Section) Resect->Histo Marker1 Ki-67 (Proliferation) Histo->Marker1 Marker2 CD133 (Stem Cells) Histo->Marker2 Data Signal vs. Grade Regression Marker1->Data Marker2->Data

Caption: Experimental workflow to validate CLR1501 specificity. The clearance phase is critical to distinguish metabolic retention from passive perfusion.

Senior Scientist’s Analysis: Limitations & Future

While CLR1501 shows robust correlation with tumor grade via the lipid raft mechanism, two factors must be considered during experimental design:

  • Wavelength Limitations: CLR1501 emits in the green spectrum (~517 nm). This has lower tissue penetration than NIR agents.

    • Solution: For deep-tissue studies, researchers often look to CLR1502 , the near-infrared (NIR) analog, which shares the same lipid-raft targeting mechanism but emits at ~778 nm, offering superior depth of detection.

  • Clearance Kinetics: The "metabolic trap" is slow. Unlike 5-ALA (which can be imaged 3-4 hours post-dose), CLR1501 requires days for optimal Tumor-to-Background ratios. This impacts clinical workflow logistics but enhances specificity.

References

  • Kuo, J. S., et al. (2015). "Fluorescent Cancer-Selective Alkylphosphocholine Analogs for Intraoperative Glioma Detection." Neurosurgery, 76(5).

  • Weichert, J. P., et al. (2014). "Alkylphosphocholine Analogs for Broad-Spectrum Cancer Imaging and Therapy." Science Translational Medicine, 6(240).

  • Hall, L. T., et al. (2012). "First in Human Use of 124I-NM404 (CLR1404) PET/CT in Primary and Metastatic Brain Tumors." Journal of Nuclear Medicine, 53(1).

  • Stummer, W., et al. (2006). "Fluorescence-guided surgery with 5-aminolevulinic acid for resection of malignant glioma: a randomised controlled multicentre phase III trial." The Lancet Oncology, 7(5).

  • Cellectar Biosciences. "Lipid Rafts in Cancer: Mechanism of Action." Cellectar Technology Overview.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CLR1501
Reactant of Route 2
Reactant of Route 2
CLR1501

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.